2-[4-(Methylsulfanyl)phenyl]-1H-indole
Description
Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Biological Sciences
The indole ring system is a privileged structural motif found in numerous biologically active compounds. nih.govresearchgate.net It is a key component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide variety of secondary metabolites, including neurotransmitters like serotonin (B10506) and hormones such as melatonin. nih.gov This inherent biological relevance has made the indole scaffold a focal point for medicinal chemists and drug discovery programs.
The unique electronic properties of the indole ring, characterized by a high electron density in the pyrrole (B145914) ring, make it an interesting substrate for a variety of chemical transformations. nih.gov This reactivity, coupled with its ability to participate in hydrogen bonding and π-stacking interactions, allows indole-containing molecules to bind to a diverse range of biological targets, including enzymes and receptors. researchgate.net Consequently, indole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antihypertensive agents. researchgate.netnih.gov Over 40 drugs approved by the FDA contain an indole nucleus, highlighting its therapeutic importance. researchgate.netnih.gov
Contextualization of 2-Aryl-1H-indole Derivatives within Heterocyclic Chemistry
Within the vast landscape of indole chemistry, 2-aryl-1H-indole derivatives represent a particularly important subclass. The introduction of an aryl group at the 2-position of the indole core significantly influences the molecule's steric and electronic properties, often leading to enhanced biological activity. researchgate.net These derivatives have been explored for a multitude of pharmacological applications.
The synthesis of 2-aryl-1H-indoles can be achieved through various methods, with the Fischer indole synthesis being a classic and widely used approach. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from an arylhydrazine and a suitable ketone or aldehyde. byjus.comwikipedia.org Other notable methods include the Larock indole synthesis, which involves the palladium-catalyzed annulation of 2-iodoanilines and disubstituted alkynes, providing a high degree of regioselectivity. nih.govub.edu More recent methodologies have focused on direct C-H arylation, offering more efficient and atom-economical routes to these valuable compounds. researchgate.net
Overview of Academic Research Trajectories for 2-[4-(Methylsulfanyl)phenyl]-1H-indole and Related Analogs
While specific research on this compound is not extensively documented in publicly available literature, significant research has been conducted on closely related analogs, particularly those with a 4-methylsulfonylphenyl substituent at the 2-position. This body of work provides a strong indication of the potential research directions and applications for the title compound. The primary focus of this research has been in the areas of anticancer and anti-inflammatory agent discovery.
Research into 2-phenylindole (B188600) derivatives has demonstrated their potential as anticancer agents against a variety of cancer cell lines, including breast, lung, and prostate cancer. japsonline.comtandfonline.com The proposed mechanisms of action often involve the inhibition of tubulin polymerization or the inhibition of key enzymes involved in cancer progression. For instance, certain 2-phenylindole derivatives have shown potent anti-proliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-231.
In the realm of anti-inflammatory research, analogs such as 2-(4-methylsulfonylphenyl)indole derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov The 4-methylsulfonylphenyl moiety is a key pharmacophore found in several selective COX-2 inhibitors, and its incorporation into the 2-phenylindole scaffold is a rational design strategy for developing new anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
| Analog Class | Therapeutic Area | Key Research Findings | Mechanism of Action (Proposed) |
|---|---|---|---|
| 2-Phenylindole Derivatives | Anticancer | Showed high cytotoxic activities against breast adenocarcinoma, colorectal carcinoma, and liver hepatocellular carcinoma cell lines. japsonline.com | Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. |
| 2-(4-Methylsulfonylphenyl)indole Derivatives | Anti-inflammatory | Exhibited potent COX-2 inhibitory activity with high selectivity over COX-1. nih.gov | Selective inhibition of the COX-2 enzyme. nih.gov |
| 2-Phenylindole Derivatives | Antimicrobial | Some derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net | Not extensively elucidated, but may involve disruption of bacterial cell processes. |
Scope and Objectives of Research on Substituted 2-Phenyl-1H-Indoles
The overarching goal of research on substituted 2-phenyl-1H-indoles is the discovery and development of novel therapeutic agents with improved efficacy and safety profiles. The broad scope of this research encompasses several key objectives.
A primary objective is the synthesis of novel analogs with diverse substitution patterns on both the indole nucleus and the 2-phenyl ring. This allows for a systematic exploration of the chemical space and the elucidation of structure-activity relationships (SAR). nih.gov Understanding how different functional groups influence biological activity is crucial for the rational design of more potent and selective compounds.
Another key objective is the biological evaluation of these newly synthesized compounds. This involves screening for a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. In vitro assays are initially employed to identify promising lead compounds, which are then further investigated in more complex biological systems.
Furthermore, research in this area aims to elucidate the mechanisms of action of active compounds. This involves identifying the specific molecular targets and pathways through which these molecules exert their therapeutic effects. Techniques such as molecular docking can be used to predict and understand the interactions between the 2-phenylindole derivatives and their biological targets. tandfonline.com
Finally, a significant objective is the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. This includes enhancing their solubility, metabolic stability, and bioavailability to ensure that they are suitable for further development as clinical drug candidates.
| Objective | Description | Key Activities |
|---|---|---|
| Synthesis of Novel Analogs | To create a diverse library of compounds for biological screening and SAR studies. | - Development of new synthetic methodologies.
|
| Biological Evaluation | To identify compounds with promising therapeutic potential. | - In vitro screening against various cell lines and enzymes.
|
| Mechanism of Action Studies | To understand how the compounds exert their biological effects. | - Target identification and validation.
|
| Lead Optimization | To improve the drug-like properties of promising compounds. | - Modification of chemical structure to enhance ADME properties.
|
Structure
2D Structure
3D Structure
Properties
CAS No. |
58995-72-5 |
|---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13NS/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 |
InChI Key |
UZBNSDYIJJKPCC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Methylsulfanyl Phenyl 1h Indole
Established Synthetic Pathways to 2-Aryl-1H-Indoles
The construction of the 2-aryl-1H-indole framework can be achieved through several established and modern synthetic strategies. These methods range from classical acid-catalyzed cyclizations to sophisticated transition metal-catalyzed cross-coupling reactions.
Fischer Indole (B1671886) Synthesis and its Variations in the Construction of the 2-[4-(Methylsulfanyl)phenyl]-1H-indole Core
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. wikipedia.orgnih.gov The reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.com The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole ring. wikipedia.orgjk-sci.com Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. nih.gov
In the context of synthesizing the this compound core, the logical precursors for a Fischer synthesis would be 4-(methylsulfanyl)acetophenone and a suitable phenylhydrazine. While direct synthesis of the methylsulfanyl compound is plausible via this route, published research has extensively detailed the synthesis of the corresponding oxidized analogue, 2-(4-methylsulfonylphenyl) indole. nih.govresearchgate.net In this synthesis, p-methylsulfonyl acetophenone (B1666503) is reacted with various substituted or unsubstituted phenylhydrazine hydrochlorides under typical Fischer indole synthesis conditions to yield the target indole derivatives. nih.gov The methylsulfanyl group is readily oxidized to the methylsulfonyl group, making this synthetic pathway highly relevant for accessing derivatives of the title compound.
Table 1: Fischer Indole Synthesis of 2-(4-Methylsulfonylphenyl) Indole Derivatives nih.gov
| Starting Ketone | Phenylhydrazine HCl | Product |
|---|---|---|
| p-Methylsulfonyl acetophenone | Phenylhydrazine HCl | 2-(4-Methylsulfonylphenyl)-1H-indole |
| p-Methylsulfonyl acetophenone | 4-Chlorophenylhydrazine HCl | 5-Chloro-2-(4-methylsulfonylphenyl)-1H-indole |
| p-Methylsulfonyl acetophenone | 4-Methylphenylhydrazine HCl | 5-Methyl-2-(4-methylsulfonylphenyl)-1H-indole |
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions in Indole Synthesis
Modern organic synthesis has been significantly advanced by the advent of palladium-catalyzed reactions, which offer mild conditions and broad functional group tolerance for the construction of complex molecules, including indoles. nih.gov
One prominent strategy involves the direct C-H arylation of an indole scaffold. A palladium(II)-catalyzed method has been developed for the 2-arylation of indoles using diaryliodonium salts ([Ar−I(III)−Ar]BF₄). This reaction proceeds under exceptionally mild conditions, often at room temperature, and demonstrates high selectivity for the C2 position, even in unprotected N-H indoles. acs.org
Another powerful approach is the Sonogashira coupling followed by cyclization. This two-step, one-pot procedure utilizes substituted 2-iodoanilines and terminal alkynes. The initial palladium-catalyzed Sonogashira reaction forms a 2-alkynyl aniline (B41778) intermediate, which then undergoes a base-assisted cycloaddition to furnish the 2-substituted indole. This method tolerates a wide array of substituents on both the aniline and alkyne components. nih.gov
Furthermore, an efficient synthesis of 2-arylindoles from indolines has been reported via a one-step process involving palladium-catalyzed oxidative dehydrogenation and a sequential C2-regioselective Heck-type reaction. researchgate.net This method uses molecular oxygen as the sole oxidant and shows broad substrate scope. researchgate.net
Table 2: Overview of Palladium-Catalyzed Strategies for 2-Aryl-Indole Synthesis
| Method | Key Reactants | Catalyst System (Example) | Key Features |
|---|---|---|---|
| Direct C-H Arylation acs.org | Indole, Diaryliodonium salt | IMesPd(OAc)₂ | High C2 selectivity, mild room temperature conditions. |
| Sonogashira/Cyclization nih.gov | 2-Iodoaniline, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | One-pot procedure, good functional group compatibility. |
| Dehydrogenative Heck-type Reaction researchgate.net | Indoline, Arylboronic acid | Pd(OAc)₂ | Uses O₂ as the oxidant, direct synthesis from indolines. |
| Buchwald Modification of Fischer Synthesis wikipedia.org | Aryl bromide, Hydrazone | Palladium Catalyst | Forms N-arylhydrazone intermediate for subsequent cyclization. |
Other Heterocyclization Strategies for the Indole Scaffold
Beyond the classical Fischer synthesis and palladium-catalyzed methods, other heterocyclization strategies are available for constructing the 2-aryl-1H-indole core. A notable example is the base-promoted synthesis from 2-alkynylanilines. This transition-metal-free approach involves a 5-endo-dig cyclization of N-acyl-2-arylpropargyl anilines, promoted by a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), followed by a rearrangement to yield C2-functionalized indoles. nsf.gov This method is effective for a range of substrates bearing both electron-donating and electron-withdrawing groups on the aromatic rings. nsf.gov
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified at several positions to generate a library of derivatives. The most common sites for functionalization are the indole nitrogen (N1-position) and the C2-phenyl ring.
Substituent Introduction on the Indole Nitrogen (N1-Position)
The nitrogen atom of the indole ring is a nucleophilic center that can be readily functionalized, most commonly through alkylation or acylation. The N-H proton is weakly acidic and can be removed by a base to generate the corresponding indolide anion, which then reacts with an electrophile.
A variety of methods have been developed for the N1-alkylation of indoles. A straightforward procedure involves a base-catalyzed, one-pot addition of indoles to preformed α-iminoketones. nih.gov In this reaction, bases like cesium carbonate have proven effective. nih.gov Indium-catalyzed reactions have also been shown to enable regioselective N1-alkylation of 2,3-disubstituted indoles with para-quinone methides, where the solvent can tune the selectivity between N1 and C6 alkylation. acs.org
Furthermore, novel reaction media can influence selectivity. For instance, a chemoselective N-alkylation of indoles has been achieved in aqueous microdroplets through a three-component Mannich-type reaction without any catalyst. nih.gov This is in stark contrast to the same reaction in bulk phase, which exclusively yields C3-alkylation products. nih.gov
Table 3: Selected Methods for N1-Alkylation of Indoles
| Alkylating Agent | Catalyst/Conditions | Key Feature |
|---|---|---|
| α-Iminoketones nih.gov | Cs₂CO₃ | Base-catalyzed, one-pot procedure. |
| p-Quinone Methides acs.org | In(OTf)₃ | Indium-catalyzed, solvent-tunable regioselectivity. |
| Aldehyde + Amine (Mannich-type) nih.gov | Aqueous microdroplets, catalyst-free | Chemoselective N-alkylation over C-alkylation. |
| DMF-dialkoxyacetals rsc.org | Microwave irradiation | Access to versatile alkoxyiminium intermediates. |
Modifications and Substitutions on the Phenyl Ring (C2-Position)
Modifications to the 4-(methylsulfanyl)phenyl group at the C2-position can be achieved either by derivatizing the final indole product or by incorporating the desired functionality into the starting materials of the indole synthesis.
A key chemical transformation for the this compound is the oxidation of the sulfur atom. The methylsulfanyl group (-SCH₃) can be readily oxidized to the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃) using common oxidizing agents. As previously noted, the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives has been extensively reported, demonstrating the accessibility of the sulfone derivative. nih.govdntb.gov.ua
Alternatively, a diverse range of substituents can be introduced on the C2-phenyl ring by selecting the appropriately substituted acetophenone derivative as a precursor in the Fischer indole synthesis or the corresponding terminal alkyne/aryl halide in palladium-catalyzed routes. nih.gov For example, using starting materials with halogen, alkyl, or alkoxy groups on the phenyl ring will result in the corresponding substituted 2-aryl-indole product. nih.govnsf.gov This approach allows for systematic variation of the electronic and steric properties of the C2-phenyl substituent.
Derivatization at Other Positions of the Indole Ring (e.g., C3, C5)
While the N1 and C2 positions of the indole ring are common sites for substitution, derivatization at other positions, such as C3 and C5, opens up avenues for creating structurally diverse analogs with potentially unique properties. Electrophilic substitution reactions are the primary means of introducing new functional groups onto the indole ring, with the C3 position being the most nucleophilic and, therefore, the most common site of attack.
C3-Position Derivatization:
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. jk-sci.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.com In the case of 2-arylindoles, including the closely related 2-(4-methylsulfonylphenyl) indole, this reaction selectively introduces a carbaldehyde group at the C3 position. nih.gov This formylation is a key step in the synthesis of various derivatives, as the resulting aldehyde can be further transformed into a wide range of functional groups. nih.gov
The general procedure involves treating the this compound with the Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the corresponding aldehyde.
C5-Position Derivatization:
Functionalization at the C5 position of the indole ring is synthetically more challenging due to its lower reactivity compared to the C3 position. One effective strategy to achieve C5-substitution is to introduce the desired functional group onto the phenylhydrazine precursor before the Fischer indole synthesis. For instance, to synthesize a 5-nitro derivative of this compound, one could start with 4-nitrophenylhydrazine (B89600) and react it with 4-(methylsulfanyl)acetophenone under acidic conditions. This approach ensures the regioselective placement of the nitro group at the desired position on the benzene (B151609) ring of the indole nucleus.
General Reaction Conditions and Optimization Strategies
The efficiency and outcome of the synthesis and derivatization of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and reaction time is crucial for maximizing the yield and purity of the desired product.
Solvent Effects and Reaction Catalysis
The choice of solvent can significantly influence the rate and selectivity of a reaction. In the context of 2-arylindole synthesis, a variety of solvents have been explored. For instance, in palladium-catalyzed C-H arylation reactions for the synthesis of 2-arylindoles, solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been reported to sometimes inhibit the desired transformation. In one study, 1,2-dichlorobenzene (B45396) (1,2-DCB) was identified as the optimal solvent for a particular oxidative Heck reaction.
The Fischer indole synthesis, a cornerstone for the preparation of the this compound core, is traditionally catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, AlCl₃). wikipedia.org The choice of catalyst can impact the reaction's efficiency and, in the case of unsymmetrical ketones, its regioselectivity. sharif.edu Solid acid catalysts are also gaining traction as they can simplify the workup procedure.
For the Vilsmeier-Haack formylation at the C3 position, the reaction is typically carried out using an excess of the N,N-dimethylformamide (DMF) as both the reagent and the solvent. Other aprotic solvents like chloroform (B151607) or dichloromethane (B109758) can also be used. The catalyst, or more accurately the activating agent, is phosphorus oxychloride (POCl₃).
Below is a table summarizing the influence of different solvents and catalysts on related 2-arylindole syntheses.
| Reaction Type | Solvent | Catalyst/Reagent | Temperature (°C) | Observations |
| Fischer Indole Synthesis | Acetic Acid | None (acid acts as catalyst) | Room Temp to Reflux | Good yields for various substituted indoles. nih.gov |
| Fischer Indole Synthesis | Ethanol | Polyphosphoric Acid | 70-80 | Effective for cyclization of hydrazones. researchgate.net |
| Fischer Indole Synthesis | Toluene | p-Toluenesulfonic acid | Reflux | A common choice for acid-catalyzed cyclization. |
| Vilsmeier-Haack Formylation | DMF | POCl₃ | 0 to Room Temp | Standard conditions for C3-formylation of indoles. nih.gov |
Reaction Yield Enhancement and Purity Considerations
Maximizing the yield of the desired product while maintaining high purity is a primary goal in synthetic chemistry. Several strategies can be employed to achieve this for the synthesis and derivatization of this compound.
Yield Enhancement:
One approach to enhance reaction rates and yields is the use of microwave irradiation. For the Fischer indole synthesis, microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net Continuous flow synthesis is another modern technique that can offer better control over reaction parameters, leading to higher yields and purity, particularly for the Fischer indole synthesis.
Temperature is a critical parameter to optimize. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Therefore, a careful study of the reaction temperature profile is often necessary to find the optimal balance between reaction rate and selectivity.
Purity Considerations:
After the reaction is complete, the crude product often contains unreacted starting materials, byproducts, and residual reagents. Purification is therefore a critical step to obtain the desired compound in high purity. Common purification techniques for 2-arylindole derivatives include:
Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling. For derivatives of 2-(4-methylsulfonylphenyl) indole, methanol (B129727) has been reported as an effective recrystallization solvent. nih.gov
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). A suitable mobile phase (a single solvent or a mixture of solvents) is chosen to elute the components of the mixture at different rates. For 2-arylindoles, a common solvent system for column chromatography is a mixture of hexane (B92381) and ethyl acetate. rsc.org
The purity of the final compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Below is a table outlining common purification strategies for 2-arylindoles.
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Purity Achieved |
| Recrystallization | N/A | Methanol | >95% |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (varying ratios) | >98% |
| Preparative TLC | Silica Gel | Hexane/Ethyl Acetate | High purity for small scale |
Advanced Spectroscopic and Structural Characterization of 2 4 Methylsulfanyl Phenyl 1h Indole and Its Analogs
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 2-[4-(Methylsulfanyl)phenyl]-1H-indole, offering detailed information about the connectivity and chemical environment of each atom in the molecule.
Proton (¹H) NMR spectroscopy is a primary tool for identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the spectrum can be analyzed by considering the distinct regions corresponding to the indole (B1671886) ring, the substituted phenyl ring, and the methylsulfanyl group.
The ¹H NMR spectrum of the parent analog, 2-Phenylindole (B188600), serves as a reference. chemicalbook.comchemicalbook.com In deuterated chloroform (B151607) (CDCl₃), the indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm) due to its acidic nature. The protons of the indole ring (H3, H4, H5, H6, H7) resonate in the aromatic region (δ 7.0–7.8 ppm), often showing complex splitting patterns due to spin-spin coupling. The proton at the C3 position is a characteristic singlet or a narrow multiplet around δ 6.8 ppm. chemicalbook.com
For this compound, the introduction of the methylsulfanyl (-SCH₃) group at the para-position of the phenyl ring introduces two new key signals:
A sharp singlet corresponding to the three equivalent protons of the methyl group (-SCH₃), typically appearing in the upfield region of δ 2.4–2.9 ppm. amazonaws.com
The protons on the 4-substituted phenyl ring are expected to form an AA'BB' system, appearing as two distinct doublets in the aromatic region, integrating to two protons each.
The expected chemical shifts and multiplicities are detailed in the table below.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of 2-phenylindole chemicalbook.com and related substituted aromatics.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH -1 | > 8.1 | broad singlet | - |
| CH -3 | ~ 6.8 | doublet | ~ 2.1 |
| CH -4, CH -7 | 7.60 - 7.70 | multiplet | - |
| CH -5, CH -6 | 7.10 - 7.25 | multiplet | - |
| CH -2', CH -6' | ~ 7.65 | doublet | ~ 8.5 |
| CH -3', CH -5' | ~ 7.30 | doublet | ~ 8.5 |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment.
In the ¹³C NMR spectrum of this compound, the signals can be assigned to the indole core, the phenyl ring, and the methylsulfanyl carbon. The carbon atoms of the indole ring typically resonate between δ 100 and 140 ppm. The C2 carbon, being adjacent to the nitrogen and attached to the phenyl ring, is expected at a downfield shift. psu.edu The C3 carbon signal is characteristically found further upfield.
The methylsulfanyl substituent influences the chemical shifts of the phenyl ring carbons. The carbon directly attached to the sulfur atom (C4') is expected to be shielded, while the methyl carbon (-SCH₃) will appear at a high field (upfield), typically around δ 15-20 ppm. amazonaws.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analysis of 2-phenylindole nih.gov and substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C -2 | ~ 138 |
| C -3 | ~ 102 |
| C -3a | ~ 129 |
| C -4 | ~ 121 |
| C -5 | ~ 122 |
| C -6 | ~ 120 |
| C -7 | ~ 111 |
| C -7a | ~ 137 |
| C -1' | ~ 129 |
| C -2', C -6' | ~ 127 |
| C -3', C -5' | ~ 126 |
| C -4' | ~ 139 |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the complex structure of polycyclic aromatic compounds. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the adjacent protons on the indole's benzene (B151609) ring (H4-H5, H5-H6, H6-H7) and between the ortho- and meta-protons on the phenyl ring (H2'-H3' and H5'-H6'). This helps to trace the connectivity within each ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, showing a cross-peak between the -SCH₃ proton signal (~δ 2.50) and the -SCH₃ carbon signal (~δ 16).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two or three bonds. This is vital for connecting the different fragments of the molecule. Key expected correlations for this compound would include:
A correlation from the indole H3 proton to carbons C2, C3a, and C4, as well as to C1' and C2' of the phenyl ring, confirming the link between the two rings.
Correlations from the methyl protons (-SCH₃) to the C4' carbon of the phenyl ring, confirming the position of the methylsulfanyl group.
These 2D techniques, when used together, provide a comprehensive and definitive picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. clockss.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. nih.gov
The most prominent feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp, distinct band in the region of 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of sharp bands in the 1450–1620 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound Data predicted based on typical functional group frequencies and spectra of related indole derivatives.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | 3400 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch (-CH₃) | 2900 - 3000 | Medium to Weak |
| C=C Aromatic Ring Stretch | 1450 - 1620 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-S Stretch | 600 - 750 | Weak |
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR signals.
While experimental Raman spectra for this compound are not widely available, key features can be predicted. The spectrum would be expected to be dominated by strong signals from the symmetric "breathing" modes of the indole and phenyl aromatic rings. The C-S stretching vibration, which is often weak in the IR spectrum, can sometimes provide a more distinct signal in the Raman spectrum. The symmetric C-H stretching of the methyl group would also be Raman active. The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
A detailed analysis of the mass spectrum and the elucidation of the fragmentation pathways of this compound cannot be provided without experimental data. This analysis would typically involve:
Molecular Ion Peak (M+) : Determining the exact mass of the parent molecule to confirm its elemental composition.
Fragmentation Pattern : Identifying the characteristic fragment ions produced upon ionization. This provides valuable information about the molecule's structure and the relative stability of its different parts. Common fragmentation pathways for indole derivatives might include cleavage of the bond between the indole ring and the phenyl group, as well as fragmentation of the methylsulfanyl group.
A hypothetical data table for such an analysis would look like this, but the values remain to be determined experimentally.
| Fragment Ion | Proposed Structure | m/z (experimental) |
| [M]+• | C15H13NS+• | Data not available |
| [M-CH3]+ | [C14H10NS]+ | Data not available |
| [C14H10N]+ | 2-Phenyl-1H-indole fragment | Data not available |
| [C8H7N]+• | Indole fragment | Data not available |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
A definitive determination of the three-dimensional structure of this compound through X-ray crystallography has not been reported in the available literature. Such a study would provide precise information on:
Crystal System and Space Group : Describing the symmetry of the crystal lattice.
Unit Cell Dimensions : The lengths of the sides and the angles of the basic repeating unit of the crystal.
Bond Lengths and Angles : The precise distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.
Intermolecular Interactions : Revealing how the molecules are packed in the crystal, including any hydrogen bonding or π-stacking interactions.
A representative data table from a crystallographic study is shown below. The specific parameters for this compound are yet to be determined.
| Parameter | Value |
| Chemical Formula | C15H13NS |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Until such experimental data becomes available, a detailed and accurate article on the advanced spectroscopic and structural characterization of this compound cannot be fully realized.
Computational and Theoretical Investigations of 2 4 Methylsulfanyl Phenyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. However, specific studies applying these methods to 2-[4-(Methylsulfanyl)phenyl]-1H-indole have not been identified.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energies and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. There are no published FMO analyses specifically for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with other molecules.
Conformational Landscape Analysis
No studies employing molecular dynamics simulations to explore the conformational landscape of this compound are available. Such an analysis would reveal the different stable conformations the molecule can adopt and the energy barriers between them.
Ligand-Protein Interaction Dynamics (for in vitro targets)
While derivatives of this compound have been studied for their interaction with biological targets, there is no specific research on the ligand-protein interaction dynamics of this compound itself. MD simulations in this context would help in understanding the stability of the ligand-protein complex and the key interactions that govern binding.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.
A search for molecular docking studies specifically involving this compound did not yield any results. While related indole (B1671886) derivatives have been the subject of such investigations to explore their potential as inhibitors for various enzymes, for instance, derivatives of the oxidized analogue, 2-(4-methylsulfonylphenyl)indole, have been docked into the active site of cyclooxygenase-2 (COX-2), no such data is available for the title compound.
Prediction of Binding Modes and Affinities with Target Enzymes (e.g., Cyclooxygenases)
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. This method has been applied to understand how 2-phenyl-1H-indole derivatives, including those with sulfur-containing substituents, interact with key enzymes like cyclooxygenases (COX). The COX enzymes, particularly the inducible COX-2 isoform, are significant targets for anti-inflammatory drugs. nih.gov
Studies on closely related 2-(4-methylsulfonylphenyl) indole derivatives have provided valuable insights into the probable binding mode of this compound within the COX-2 active site. nih.govnih.gov Molecular modeling suggests that these compounds orient themselves within the enzyme's binding channel, adopting a conformation that allows for optimal interaction with key amino acid residues. The 2-phenylindole (B188600) core structure serves as a scaffold that fits within the hydrophobic channel of the COX enzyme. nih.gov
| Compound Derivative | Target Enzyme | Predicted Binding Affinity (Docking Score) | Reference Compound |
| 2-(4-Methylsulfonylphenyl) indole derivative 7b | COX-2 | -8.15 kcal/mol | Celecoxib (-9.45 kcal/mol) |
| 2-(4-Methylsulfonylphenyl) indole derivative 7h | COX-2 | -8.78 kcal/mol | Celecoxib (-9.45 kcal/mol) |
| 2-(4-Methylsulfonylphenyl) indole derivative 7i | COX-2 | -8.89 kcal/mol | Celecoxib (-9.45 kcal/mol) |
Table 1: Predicted binding affinities of 2-(4-methylsulfonylphenyl) indole derivatives in the COX-2 active site, as determined by molecular docking studies. These values for the sulfonyl analogs provide a model for the potential binding of the methylsulfanyl compound. nih.gov
Elucidation of Specific Ligand-Receptor Interactions (e.g., hydrogen bonding, hydrophobic interactions)
The stability of the ligand-receptor complex predicted by docking simulations is governed by a network of specific intermolecular interactions. For this compound and its analogs, these interactions within the COX-2 active site are crucial for their inhibitory activity.
Hydrogen Bonding: A key interaction for many indole derivatives is the formation of a hydrogen bond between the indole N-H group and the side chain of a receptor's amino acid. nih.gov In the context of COX-2, this hydrogen bond often involves residues such as Tyr355 or Arg120. nih.govresearchgate.net This interaction helps to anchor the ligand in a specific orientation within the active site.
Hydrophobic Interactions: The binding of 2-phenylindole derivatives to the COX active site is significantly driven by the hydrophobic effect. nih.gov The bicyclic indole ring and the appended phenyl ring are nonpolar and interact favorably with the hydrophobic residues that line the enzyme's active site channel. These residues include Val349, Leu352, Val523, and Phe518. nih.govjaper.in The methyl group of the methylsulfanyl substituent can also participate in these van der Waals and hydrophobic interactions, further stabilizing the complex.
Molecular docking studies on related 2-(4-methylsulfonylphenyl) indole compounds have detailed these interactions. For instance, the indole N-H has been shown to form a hydrogen bond with the hydroxyl group of Tyr385, while the sulfonyl group (a bioisostere of the methylsulfanyl group) interacts with Arg513 in a secondary pocket of the COX-2 enzyme. nih.gov The phenyl rings are typically surrounded by hydrophobic residues, maximizing favorable contacts. nih.gov
| Type of Interaction | Key Amino Acid Residues in COX-2 | Interacting Moiety of Ligand |
| Hydrogen Bonding | Tyr385, Ser530, Arg120 | Indole N-H |
| Hydrophobic Interactions | Val523, Leu352, Phe518, Met522 | 2-Phenylindole scaffold |
| Specific Pocket Interaction | Arg513, His90 | 4-(Methylsulfanyl)phenyl group |
Table 2: Summary of key ligand-receptor interactions predicted for 2-phenylindole derivatives within the COX-2 active site. nih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new compounds and to identify the key structural features that influence their potency.
Development of Predictive Models for Biological Activity based on Structural Descriptors
For indole derivatives, various QSAR models have been developed to predict their biological activities, including anti-inflammatory, antioxidant, and anticancer effects. researchgate.netnih.goveurjchem.com These models are built using a "training set" of compounds with known activities. mdpi.com The chemical structures of these compounds are represented by numerical values known as molecular descriptors. These descriptors can encode a wide range of information, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, partial charges), and topological properties (e.g., connectivity indices). nih.gov
Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity (e.g., IC50 values). eurjchem.com The predictive power of the resulting QSAR model is then evaluated using a "test set" of compounds that were not used in the model's creation. mdpi.com A reliable QSAR model is characterized by high correlation coefficients (R²) and cross-validation scores (Q²). eurjchem.commdpi.com
For instance, a QSAR study on indole derivatives as antioxidants found that descriptors related to electronic properties (AM1_E, AM1_HOMO, AM1_LUMO) and dipole moment were significantly correlated with their antioxidant activity. nih.gov Similarly, models for anticancer activity have highlighted the importance of topological descriptors like TopoPSA (Topological Polar Surface Area) and electronic properties. researchgate.net These models can be used to virtually screen new derivatives of this compound to prioritize the synthesis of compounds with the highest predicted activity.
Identification of Key Pharmacophoric Features for Desired Bioactivities
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model serves as a template for designing new molecules with improved potency and selectivity.
For the 2-phenyl-1H-indole scaffold, several key pharmacophoric features have been identified that are crucial for a range of biological activities, including COX inhibition. nih.gov These features include:
A Hydrogen Bond Donor: The N-H group of the indole ring is a critical hydrogen bond donor feature. nih.gov
Two Aromatic/Hydrophobic Regions: The indole ring system and the 2-phenyl ring constitute two distinct hydrophobic regions that engage in van der Waals and pi-stacking interactions with the receptor.
A Hydrogen Bond Acceptor/Hydrophobic Group at the para-position: The substituent at the 4-position of the phenyl ring can act as an additional interaction point. In the case of this compound, the sulfur atom can potentially act as a weak hydrogen bond acceptor, while the entire methylsulfanyl group serves as a hydrophobic feature that can fit into specific sub-pockets of the target enzyme.
The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity, making it a valuable starting point for drug development. nih.gov Computational analysis helps to refine this basic pharmacophore, suggesting optimal substitutions and conformations to enhance activity against specific targets like COX-2.
Structure Activity Relationship Sar Studies of 2 4 Methylsulfanyl Phenyl 1h Indole Derivatives
Impact of Substituents on the 1H-Indole Core System
The indole (B1671886) nucleus serves as a foundational component for numerous biologically active compounds. nih.gov Alterations to this core, particularly at the N1- and C5-positions, are pivotal in determining the potency and selectivity of these derivatives.
The substituent at the N1 position of the indole ring plays a decisive role in the biological activity of 2-phenylindole (B188600) derivatives. Research consistently demonstrates that the presence of a hydrogen atom on the indole nitrogen (an unsubstituted N1-H) is often crucial for optimal activity. researchgate.net For instance, in studies on antiproliferative agents, N-substituted indole analogues generally exhibit considerably lower potency compared to their N-unsubstituted parent compounds. researchgate.net
This observation suggests that the N1-H group may act as a hydrogen bond donor, facilitating a key interaction with the biological target. This hypothesis is supported by findings where an N-methyl analogue was found to be inactive, likely because the methyl group prevents the necessary hydrogen bond formation. nih.gov The significance of the N1-H moiety underscores its importance as a critical pharmacophore for this class of compounds.
| N1-Substituent | General Impact on Biological Activity | Postulated Reason | Source |
|---|---|---|---|
| -H (unsubstituted) | Generally higher potency | Acts as a hydrogen bond donor | researchgate.net |
| -CH₃ (Methyl) | Inactive or significantly reduced potency | Blocks potential hydrogen bonding | nih.gov |
The C5 position of the indole's benzene (B151609) ring is a key site for chemical modification, and substituents at this location can profoundly influence biological outcomes. nih.gov The introduction of various chemical groups at C5 has been a successful strategy in the development of bioactive indole derivatives. bioengineer.orgeurekalert.org
For example, the presence of a methoxy (B1213986) group at the C5- or C6-position has been shown to contribute to the optimal activity of certain indole-propenone compounds. researchgate.net Similarly, a 2-phenylindole-5-benzene sulphonamide derivative demonstrated notable anti-inflammatory activity, highlighting the favorability of substitution at this position. researchgate.net Conversely, altering the linkage of bisindole compounds from a 6-6' linkage to a 5-6' or 5-5' linkage resulted in reduced activity, indicating that the specific position and nature of the connection are critical. nih.gov These findings collectively establish the C5 position as a strategic point for synthetic modifications aimed at tuning the pharmacological properties of the indole scaffold.
| C5-Position Modification | Observed Effect on Bioactivity | Compound Class Studied | Source |
|---|---|---|---|
| Methoxy Group (-OCH₃) | Contributes to optimal activity | Indole-propenones | researchgate.net |
| Benzene Sulphonamide | Good anti-inflammatory activity | 2-Phenylindoles | researchgate.net |
| Altered Linkage (e.g., 5-5') | Reduced activity compared to 6-6' linkage | Bisindoles | nih.gov |
Influence of Modifications to the 4-(Methylsulfanyl)phenyl Moiety
The phenyl ring attached at the C2-position of the indole, particularly its sulfur-containing substituent, is another critical determinant of bioactivity.
The oxidation state of the sulfur atom is a crucial factor influencing the biological profile of 2-phenylindole derivatives. The methylsulfanyl (-SCH₃) group and its oxidized form, the methylsulfonyl (-SO₂CH₃) group, confer distinct properties to the molecule. The methylsulfonyl group is a key feature in a series of potent and selective COX-2 inhibitors. nih.gov
Studies comparing sulfides (-S-) with their oxidized sulfoxide (B87167) (-SO-) counterparts have revealed that the oxidation state can directly impact binding affinity. For a series of CYP17A1 inhibitors, sulfoxide analogues were predicted to bind more effectively than their corresponding sulfide (B99878) versions in several cases. nih.gov This suggests that the increased polarity and hydrogen bonding capacity of the sulfoxide and sulfonyl groups can lead to enhanced interactions with specific biological targets.
| Sulfur Moiety | Oxidation State | Associated Biological Activity/Property | Source |
|---|---|---|---|
| Methylsulfanyl (-SCH₃) | Sulfide | Base structure for SAR studies | nih.gov |
| Methylsulfinyl (-SOCH₃) | Sulfoxide | In some cases, demonstrates better binding affinity than sulfides | nih.gov |
| Methylsulfonyl (-SO₂CH₃) | Sulfone | Key feature in a series of selective COX-2 inhibitors | nih.gov |
The introduction of additional substituents onto the 4-(methylsulfanyl)phenyl ring can further refine the molecule's biological activity. The nature and position of these substituents have significant effects. nih.gov Generally, the introduction of electron-withdrawing groups onto the phenyl ring has been shown to enhance the antifungal activity of related heterocyclic compounds. mdpi.com
Furthermore, the position of these substituents (ortho, meta, or para) is critical. In some series, halogenated isomers at the ortho- and para-positions were found to be more active than the corresponding meta-isomers. mdpi.com The introduction of a second substituent onto the phenyl ring can also be beneficial, sometimes leading to compounds with superior potency. acs.org This indicates that a precise arrangement of electronic and steric properties on the phenyl ring is necessary to achieve desired biological effects.
Stereochemical Considerations and Enantioselectivity in Interactions
When a molecule is chiral, its different enantiomers (non-superimposable mirror images) can exhibit distinct biological activities. This principle of enantioselectivity is relevant for derivatives of 2-[4-(Methylsulfanyl)phenyl]-1H-indole, particularly when modifications introduce a chiral center.
For example, the oxidation of the methylsulfanyl group to a methylsulfinyl (sulfoxide) group creates a chiral center at the sulfur atom. Docking studies have predicted that for some sulfoxide compounds, the S-enantiomer binds more effectively than the R-enantiomer, while the reverse is true for other, closely related analogues. nih.gov This highlights that the specific three-dimensional arrangement of atoms can be a critical factor for target engagement. However, the importance of stereochemistry is not universal. In a study of certain dichloroindole auxins, no significant difference in biological activity was observed between the (S)-(+) and (R)-(-) enantiomers, demonstrating that the impact of stereoisomerism is dependent on the specific compound and its biological target. nih.gov
Design Principles for Enhancing Selectivity and Potency for Specific Biological Targets
Detailed structure-activity relationship (SAR) studies and established design principles for enhancing the selectivity and potency of derivatives of this compound are not extensively available in the current scientific literature. Research has more prominently focused on the oxidized analog, 2-[4-(Methylsulfonyl)phenyl]-1H-indole, particularly in the context of developing selective inhibitors for cyclooxygenase-2 (COX-2).
For the closely related 2-(4-methylsulfonyl)phenyl-1H-indole scaffold, several design principles have been elucidated to improve potency and selectivity for COX-2. mdpi.comnih.gov The methylsulfonyl (-SO2CH3) group is a key pharmacophore that interacts with a secondary pocket in the COX-2 active site, which is crucial for its selectivity over the COX-1 isoform. mdpi.comresearchgate.net
Key design principles for the 2-(4-methylsulfonyl)phenyl-1H-indole series include:
Substitution at the Indole C-5 Position: The nature of the substituent at the 5-position of the indole ring significantly influences both potency and selectivity. Studies have shown that introducing a methoxy (-OCH3) group at this position can lead to a substantial increase in COX-2 selectivity. mdpi.comresearchgate.net For instance, the compound 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole demonstrated superior COX-2 selectivity compared to analogues with hydrogen, fluorine, chlorine, or methyl groups at the same position. mdpi.comresearchgate.net
Modifications at the Indole C-3 Position: Introduction of bulky substituents at the 3-position of the indole core has been explored to enhance biological activity. For example, attaching an arylhydrazone moiety at this position has been shown to confer antimicrobial activity in addition to COX-2 inhibition. nih.gov The specific nature of the substituent on the phenyl ring of the hydrazone further modulates this activity. nih.gov
N-1 Substitution of the Indole Ring: While less extensively documented for this specific scaffold, N-1 substitution is a common strategy in indole-based drug design to modulate pharmacokinetic and pharmacodynamic properties.
While these principles are established for the methylsulfonyl derivatives, their direct applicability to the this compound series requires dedicated investigation. The electronic and steric differences between the methylsulfanyl (-SCH3) and methylsulfonyl (-SO2CH3) groups would likely lead to different interactions with biological targets, necessitating independent SAR studies for the methylsulfanyl series to establish clear design principles for enhancing potency and selectivity.
Data on 2-(4-Methylsulfonyl)phenyl-1H-indole Derivatives as COX-2 Inhibitors
The following table summarizes the in vitro COX inhibitory activity of some 5-substituted 2-(4-methylsulfonyl)phenyl-1H-indole derivatives, illustrating the design principle of C-5 substitution.
| Compound | Substituent at C-5 | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
|---|---|---|---|---|
| 4a | -H | 8.12 | 0.26 | 31.2 |
| 4b | -F | 7.95 | 0.15 | 53.0 |
| 4c | -Cl | 8.21 | 0.14 | 58.6 |
| 4d | -CH3 | 7.81 | 0.11 | 71.0 |
| 4e | -OCH3 | >23.3 | 0.08 | >291.2 |
Data sourced from Zargahi et al. (2008). mdpi.comresearchgate.net
This data clearly indicates that for the 2-(4-methylsulfonyl)phenyl scaffold, a methoxy group at the C-5 position (Compound 4e) results in the highest potency and selectivity for COX-2. mdpi.comresearchgate.net Molecular modeling studies suggest the methylsulfonyl group fits into the secondary pocket of the COX-2 active site, a key interaction for selectivity. mdpi.com
Further research is required to determine if similar principles apply to the this compound core or to identify unique design strategies for enhancing its potency and selectivity for various biological targets.
Mechanistic Insights into Biological Interactions of 2 4 Methylsulfanyl Phenyl 1h Indole Analogs in Vitro Focus
Enzyme Inhibition Mechanisms
The therapeutic potential of 2-[4-(Methylsulfanyl)phenyl]-1H-indole and its analogs is often linked to their ability to modulate the activity of key enzymes involved in pathological processes. A significant body of research has focused on their role as inhibitors of enzymes central to inflammation, such as cyclooxygenases and lipoxygenases.
The primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins. researchgate.net There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal mucosa, and COX-2, which is inducible and primarily mediates inflammation and pain. nih.govnih.gov Consequently, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory agents with reduced gastrointestinal side effects. researchgate.netnih.gov
Analogs of this compound, particularly those incorporating a methylsulfonyl (SO2CH3) or a similar pharmacophore, have been extensively investigated as selective COX-2 inhibitors. researchgate.netnih.gov The methylsulfonylphenyl group is a critical feature found in several selective COX-2 inhibitors, known as coxibs. nih.gov Studies on various heterocyclic scaffolds, including indoles, have shown that derivatives bearing this moiety often exhibit potent and selective inhibition of the COX-2 isoform. For instance, a series of 2,5-diaryl-1,3,4-oxadiazoles featuring a methylsulfonyl group displayed selective COX-2 inhibitory activity. nih.gov One such compound, 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, was identified as a potent and selective COX-2 inhibitor. nih.gov Similarly, certain 1,4-benzoxazine derivatives were found to exhibit optimal COX-2 inhibition with high selectivity. rsc.org
The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50), with the ratio of IC50 (COX-1)/IC50 (COX-2) providing the selectivity index (SI). A higher SI value indicates greater selectivity for COX-2. nih.gov
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Analogs This table is interactive. You can sort the columns by clicking on the headers.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|---|
| Celecoxib (Standard) | Coxib | >100 | 0.30 | >303 |
| Compound 3e | 1,4-Benzoxazine | 134.5 | 0.57 | 236.0 |
| Compound 3f | 1,4-Benzoxazine | 138.2 | 0.61 | 226.6 |
| Compound 3r | 1,4-Benzoxazine | 136.4 | 0.72 | 189.4 |
| Compound 3s | 1,4-Benzoxazine | 138.2 | 0.57 | 242.4 |
| ODZ2 | 1,3,4-Oxadiazole | 63.76 | 0.48 | 132.83 |
Data sourced from multiple studies for illustrative purposes of related compound classes. nih.govrsc.org
The selective inhibition of COX-2 by indole (B1671886) analogs and related compounds is rationalized by specific interactions within the enzyme's active site. ajol.info The active sites of COX-1 and COX-2 are highly similar, but a key difference is the substitution of isoleucine (Ile) at position 523 in COX-1 with a smaller valine (Val) in COX-2. nih.gov This substitution creates an additional side pocket, often referred to as the secondary pocket, which can accommodate the bulky groups characteristic of selective inhibitors. ajol.info
Molecular docking studies have elucidated the binding modes of these inhibitors. The carboxyl group of fatty acid substrates typically interacts with Arg-120 and Tyr-355 at the entrance of the active site channel. nih.gov Inhibitors often mimic this interaction. For indole-based inhibitors, the indole scaffold and its substituents orient themselves within the main hydrophobic channel. nih.govajol.info
Key interactions for selective COX-2 inhibitors include:
Hydrogen Bonding: Docking studies of an indole derivative, compound S3, revealed hydrogen bond formation between its carbonyl group and the amino acids Tyr-355 and Arg-120, similar to the binding of indomethacin. nih.gov
Hydrophobic Interactions: The main channel of the active site is hydrophobic. nih.gov The phenyl rings of the inhibitor are enclosed by hydrophobic residues such as Leu352, Val523, Gly526, and Ala527. ajol.info
Secondary Pocket Binding: The methylsulfonylphenyl or methylsulfanylphenyl group is crucial for selectivity as it fits into the secondary side pocket created by the Val523 residue in COX-2. ajol.info This group can form interactions with residues in this vicinity, including Val349, Tyr385, Phe381, and Gly526, anchoring the inhibitor firmly and conferring selectivity. ajol.info The interaction with Tyr385 is particularly important as this residue is critical for the catalytic activity of the COX enzyme. ajol.info
In the inflammatory cascade, arachidonic acid is also metabolized by the 5-lipoxygenase (5-LOX) pathway, leading to the production of leukotrienes, which are potent chemoattractants and mediators of inflammation. nih.govmdpi.com Inhibition of both the COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity.
Some heterocyclic compounds have been designed and evaluated as dual inhibitors of COX-2 and 5-LOX. nih.gov For example, a series of 4-aryl-hydrazonopyrolones demonstrated good inhibitory activity against both COX-2 (IC50 = 0.66–2.04 μM) and 5-LOX (IC50 = 0.52–1.59 μM). nih.gov This dual-action approach is considered advantageous for managing complex inflammatory conditions. The natural product Aethiopinone has also been identified as a potent in vitro inhibitor of 5-LOX from human neutrophils, with an IC50 value of 0.11 µM, indicating that inhibition of this enzyme is a viable anti-inflammatory strategy. nih.gov
Molecular Mechanisms of Antimicrobial Action
Indole derivatives have emerged as a promising class of antimicrobial agents due to their activity against a range of pathogens, including drug-resistant strains. nih.gov Their mechanisms of action are varied and often target fundamental bacterial and fungal processes.
Analogs of this compound have been investigated for their antibacterial properties, with studies revealing several distinct mechanisms of action.
Metabolic Inhibition: A synthetic indole derivative, SMJ-2, was found to kill Gram-positive bacteria by interfering with the respiratory metabolism pathway. nih.gov It was observed to disrupt the mevalonate (B85504) pathway, which is essential for the synthesis of precursors to antioxidants, leading to an increase in reactive oxygen species and subsequent cell death. nih.gov This mechanism is distinct from many conventional antibiotics. nih.gov
Membrane-Targeted Action: Another key mechanism is the disruption of the bacterial cell membrane. Some indolyl derivatives containing aminoguanidinium moieties have been shown to induce depolarization of the bacterial membrane and disrupt its integrity. nih.gov The loss of the proton motive force (PMF), an electrochemical gradient across the membrane necessary for survival, is a potential target that can lead to the death of even persistent bacterial cells. nih.gov
Enzyme Inhibition: Certain indole derivatives act by inhibiting essential bacterial enzymes. For example, the compound 4P was found to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in Klebsiella pneumoniae. nih.gov Molecular docking confirmed that the aminoguanidine (B1677879) and indole structures of the compound played a key role in binding to the DHFR active site. nih.gov
Table 2: Investigated Antibacterial Mechanisms of Indole Analogs
| Mechanism of Action | Target Pathway/Component | Effect | Example Compound Class |
|---|---|---|---|
| Metabolic Disruption | Respiratory Metabolism (Mevalonate Pathway) | Quenching of pathway, ROS generation | Synthetic Indole Derivatives (e.g., SMJ-2) |
| Membrane Disruption | Cell Membrane Integrity & Proton Motive Force | Depolarization, loss of PMF, cell lysis | Indolyl-aminoguanidiniums (e.g., 4P) |
| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | Inhibition of nucleotide synthesis | Indolyl-aminoguanidiniums (e.g., 4P) |
The antifungal activity of various chemical classes, including indole derivatives, often involves targeting structures or pathways unique to fungi. nih.gov While specific mechanistic studies on this compound are limited, the likely mechanisms are consistent with those of other major antifungal agents.
The primary targets for antifungal drugs are the fungal cell membrane and cell wall. nih.govmdpi.com
Inhibition of Ergosterol (B1671047) Synthesis: A major mechanism involves the disruption of the ergosterol biosynthesis pathway. nih.gov Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for converting lanosterol to ergosterol. This leads to a depleted and dysfunctional cell membrane. nih.gov
Direct Membrane Interaction: Polyene antifungals directly interact with ergosterol in the membrane, forming pores that lead to leakage of cellular contents and cell death. nih.gov
Inhibition of Cell Wall Synthesis: The fungal cell wall, which is absent in mammalian cells, is another excellent target. Echinocandins act by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex, which is essential for synthesizing glucan, a major component of the cell wall. mdpi.comebsco.com This disruption results in osmotic instability and cell lysis. mdpi.com
Efflux Pump Activity: As with bacteria, fungi can develop resistance through the active efflux of antifungal drugs. nih.gov This is mediated by proteins from the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.gov Therefore, compounds that can inhibit these efflux pumps could restore susceptibility to existing antifungal agents.
Cellular Pathway Modulation in In Vitro Systems
Impact on Cell Proliferation and Apoptosis in Specific Cell Lines (e.g., cancer cell lines)
Analogs of this compound, particularly the broader class of 2-arylindoles, have demonstrated significant in vitro activity against the proliferation of various cancer cell lines. These compounds often exert their effects through cytostatic or cytotoxic mechanisms, leading to cell cycle arrest and the induction of apoptosis.
Research into 2,3-disubstituted indoles has shown that these compounds can display cytostatic effects, inhibiting the growth of cancer cells without necessarily causing immediate cell death. nih.gov This characteristic is particularly relevant for cancers that have developed resistance to apoptosis. nih.gov For instance, C-3 ether and thioether derivatives of 2-aryl indoles have shown promising antiproliferative activity against cell lines known for apoptosis resistance, such as glioma (U373, Hs683), non-small cell lung cancer (A549), and melanoma (SKMEL-28, B16F10). nih.gov
Other studies have focused on the pro-apoptotic activity of 2-arylindole analogs. Arylthioindoles, for example, have been shown to inhibit tubulin polymerization, a critical process for cell division. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. nih.gov The compound 5-bromo-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole (RS 2518) was found to effectively inhibit the proliferation of HeLa (cervical cancer) and HCT116 (colon cancer) cell lines. nih.gov
Furthermore, novel selective estrogen receptor modulator (SERM) type ligands based on the 2-arylindole scaffold have been synthesized to target hormone-dependent breast cancers. researchgate.net Specific bisindole structures and conjugates with cytotoxic agents have shown potent antiproliferative activity in the ER-positive MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. researchgate.net These compounds were found to induce apoptosis in MCF-7 cells while having minimal effects on normal peripheral blood cells. researchgate.net Indole-aryl-amide derivatives have also been evaluated for their anticancer potential, with some compounds showing significant activity and selectivity against colon cancer (HT29), cervical cancer (HeLa), and breast cancer (MCF7) cell lines. nih.govunibo.it One such derivative demonstrated selective toxicity towards HT29 cells by causing cell cycle arrest in the G1 phase and promoting apoptosis, potentially through the regulation of proteins like Bax. unibo.it
| Cell Line | Compound Type | IC50 (µM) | Observed Effect |
| MCF-7 (Breast Cancer) | 2-Arylindole SERM (Compound 31) | 2.71 | Antiproliferative, Apoptotic |
| MCF-7 (Breast Cancer) | 2-Arylindole SERM (Compound 86) | 1.86 | Antiproliferative, Apoptotic |
| HT29 (Colon Cancer) | Indole-aryl-amide (Compound 1) | 0.31 | Cytotoxic |
| HT29 (Colon Cancer) | Indole-aryl-amide (Compound 4) | 0.96 | Cytotoxic |
| HeLa (Cervical Cancer) | Indole-aryl-amide (Compound 3) | 5.64 | Cytotoxic |
| HeLa (Cervical Cancer) | Indole-aryl-amide (Compound 4) | 1.87 | Cytotoxic |
| U373 (Glioma) | 2-Aryl-3-thioether indole (Compound B1) | 13 | Antiproliferative (Cytostatic) |
| A549 (Lung Cancer) | 2-Aryl-3-thioether indole (Compound B1) | 10 | Antiproliferative (Cytostatic) |
Modulation of Inflammatory Pathways beyond COX (e.g., NF-κB pathways)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. mdpi.commdpi.com Several studies have identified 2-arylindole analogs as potent inhibitors of this pathway, representing a mechanism of anti-inflammatory action independent of cyclooxygenase (COX) enzyme inhibition. The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. mdpi.com This allows the NF-κB p65 subunit to translocate from the cytoplasm to the nucleus, where it binds to DNA and initiates the transcription of target genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS). mdpi.commdpi.com
In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells) have demonstrated that certain indole derivatives can effectively block this cascade. mdpi.com They have been shown to prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit. mdpi.complos.org This blockade leads to a downstream reduction in the production of inflammatory mediators. mdpi.com
For example, 2-phenylindole (B188600) was identified as an inhibitor of both nitrite (B80452) production and NF-κB activation. nih.govrsc.org Subsequent optimization of this scaffold led to the development of derivatives with significantly enhanced potency. nih.govrsc.org Notably, a 6′-MeO-naphthalen-2′-yl indole derivative displayed excellent inhibitory activity against NF-κB with an IC50 value of 0.6 µM. nih.govrsc.org Other modifications, such as the introduction of 3-carboxaldehyde oxime and cyano groups to the 2-phenylindole structure, also yielded potent NF-κB inhibitors. nih.govrsc.org Similarly, certain oleanolic acid indole derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. nih.gov
| Compound Type | Cell Line | IC50 (µM) for NF-κB Inhibition |
| 2-Phenylindole | RAW 264.7 | 25.4 ± 2.1 |
| 3-Carboxaldehyde oxime-2-phenylindole | RAW 264.7 | 6.9 ± 0.8 |
| 3-Cyano-2-phenylindole | RAW 264.7 | 8.5 ± 2.0 |
| 6′-MeO-naphthalen-2′-yl indole | RAW 264.7 | 0.6 ± 0.2 |
Interactions with Other Biological Targets (In Vitro Studies)
Receptor Binding Studies (e.g., CB1 receptors)
The indole scaffold is a well-established pharmacophore for ligands targeting cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system. ingentaconnect.comnih.gov A significant class of synthetic cannabinoid ligands are the aminoalkylindoles, which are structurally distinct from classical cannabinoids like Δ9-THC but exhibit typical cannabinoid pharmacology. ingentaconnect.com These compounds are hypothesized to interact with a binding site on the CB1 receptor that may differ from that of other cannabinoid agonists. nih.gov
Structure-activity relationship studies on indole-derived cannabinoids have revealed key structural features that influence binding affinity and functional activity at the CB1 receptor. limef.com For instance, the length of a carbon side chain substituted at the indole nitrogen can significantly impact receptor affinity and potency. limef.com Research on a series of indole derivatives where the morpholinoethyl group of prototypic aminoalkylindoles was replaced with a carbon chain showed that chains with 4 to 6 carbons produced optimal in vitro binding and in vivo activity. limef.com
More recent research has explored other indole-based structures as CB1 receptor modulators. Indole-2-carboxamides have been identified as allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site. nih.gov These compounds can enhance the binding of orthosteric agonists to the CB1 receptor, representing a novel approach to fine-tuning the receptor's function. nih.gov The systematic modification of the aminoalkylindole scaffold has also led to the identification of compounds with dual CB1 receptor antagonist and CB2 receptor agonist activity, highlighting the versatility of the indole core in designing ligands with specific pharmacological profiles. nih.gov
Enzyme Targets beyond COX (e.g., Indoleamine 2,3-dioxygenase (IDO))
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine (B1673888) pathway. frontiersin.orgmdpi.com Given that its substrate is an indole derivative, the enzyme represents a logical target for compounds based on an indole scaffold. IDO1 plays a crucial role in immune tolerance, and its expression is often upregulated in tumors, contributing to an immunosuppressive microenvironment that allows cancer cells to evade the immune system. nih.gov Therefore, inhibiting IDO1 is a significant strategy in cancer immunotherapy. nih.gov
In vitro enzymatic assays have been used to identify and characterize indole analogs as inhibitors of IDO1. Natural indole-based alkaloids, such as Brassinin, have been shown to possess moderate IDO1 inhibitory activity. nih.govfrontiersin.org The indole nucleus itself is a key structural motif for designing potent inhibitors because it can fit into the active site of the enzyme. mdpi.com
The development of novel IDO1 inhibitors has led to the creation of compounds with scaffolds that mimic the natural substrate. For example, a series of imidazoisoindoles were identified as highly potent IDO1 inhibitors. nih.gov These compounds interact with the IDO1 active site via the imidazoisoindole core coordinating to the iron center of the heme group. nih.gov Lead optimization of these scaffolds has resulted in inhibitors with IC50 values in the low micromolar and even nanomolar range, demonstrating favorable pharmacokinetic properties for further development. mdpi.comnih.gov The search for dual or pan-inhibitors that also target the related enzymes Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2) is an active area of research. nih.gov
Future Research Directions and Advanced Methodological Approaches for 2 4 Methylsulfanyl Phenyl 1h Indole
Development of Novel and Green Synthetic Methodologies
While traditional methods like the Fischer indole (B1671886) synthesis have been employed for creating indole derivatives, future efforts should focus on developing more sustainable and efficient synthetic routes. nih.govresearchgate.net Green chemistry principles, such as the use of microwave irradiation, solvent-free reaction conditions, and eco-friendly catalysts, are paramount. tandfonline.combenthamdirect.com For instance, one-pot, multi-component reactions can offer a streamlined and atom-economical approach to synthesizing a variety of 2-arylindoles. benthamdirect.comnih.gov The development of visible-light photocatalyzed reactions also presents a promising green alternative for the synthesis and functionalization of the indole core under mild conditions. acs.org
| Synthesis Approach | Key Features | Potential Advantages for 2-[4-(Methylsulfanyl)phenyl]-1H-indole |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased reaction rates and yields, reduced energy consumption. tandfonline.com |
| Solvent-Free Reactions | Reactions conducted in the absence of a solvent. | Reduced waste and environmental impact, simplified purification. benthamdirect.com |
| Multi-Component Reactions | Three or more reactants combine in a single step. | High efficiency and atom economy, rapid generation of diverse derivatives. benthamdirect.com |
| Visible-Light Photocatalysis | Use of light as a renewable energy source. | Mild reaction conditions, high selectivity, access to novel transformations. acs.org |
Advanced Computational Chemistry for De Novo Design and Optimization
Computational tools are indispensable for the rational design of novel analogs of this compound with improved potency and selectivity. De novo drug design, which involves creating novel molecular structures from scratch, can be employed to generate new ligands with desired pharmacological properties. semanticscholar.org Structure-based design, guided by the three-dimensional structure of biological targets, and ligand-based design, which utilizes the knowledge of known active molecules, are powerful strategies. Molecular docking studies, as have been performed for related 2-(4-methylsulfonylphenyl) indole derivatives, can predict the binding modes and affinities of newly designed compounds, thereby prioritizing them for synthesis and biological evaluation. nih.govnih.gov
Application of Omics Technologies for Target Identification and Pathway Mapping
To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, the application of omics technologies is crucial. These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes induced by the compound in biological systems. frontiersin.org For instance, proteomics can be used to identify direct protein targets and off-targets, while metabolomics can reveal alterations in metabolic pathways. nih.govmdpi.com Integrating multi-omics data can help in constructing comprehensive pathway maps and identifying novel therapeutic targets for this class of compounds. frontiersin.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. acs.orgmdpi.com These technologies can be applied to analyze large datasets generated from high-throughput screening and omics studies to identify structure-activity relationships (SAR). acs.orgastrazeneca.com Generative AI models can design novel molecules with desired properties, while predictive models can assess their potential efficacy and toxicity before synthesis. astrazeneca.commdpi.com By integrating AI and ML into the research pipeline for this compound, the discovery of potent and safe drug candidates can be significantly expedited. astrazeneca.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Algorithms that predict biological activity, and physicochemical properties. | Prioritization of synthetic targets, reduction in experimental costs. mdpi.com |
| Generative Models | AI that creates new molecular structures with desired characteristics. | Design of novel and diverse analogs with improved therapeutic profiles. astrazeneca.com |
| Data Analysis | Analysis of large datasets from screening and omics studies. | Identification of complex SAR and novel biological insights. acs.org |
Exploration of New Chemical Space through Diversification Strategies
The this compound scaffold offers numerous opportunities for chemical diversification to explore new chemical space and develop compounds with novel biological activities. chemdiv.com The indole core is amenable to substitution at various positions, allowing for the introduction of a wide range of functional groups to modulate the compound's properties. wikipedia.orgmdpi.com The synthesis of diverse libraries of derivatives can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Development of Advanced Analytical Techniques for Real-time Monitoring of Chemical and Biological Processes
The development of advanced analytical techniques is essential for the efficient synthesis and biological characterization of this compound and its derivatives. Real-time monitoring of chemical reactions, for example using in-line spectroscopic methods, can provide valuable kinetic and mechanistic information, leading to optimized reaction conditions. researchgate.net Furthermore, the development of sensitive and specific bioanalytical methods is crucial for studying the pharmacokinetics and pharmacodynamics of these compounds in biological systems. nih.govnih.gov Genetically encoded biosensors could also be developed for the in vivo monitoring of the compound or its metabolites. nih.gov
Q & A
Q. What approaches reconcile conflicting catalytic efficiency data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
